2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Overview
Description
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one is a chiral isoindoline derivative characterized by the presence of an isoindoline nucleus and a chiral alpha-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1-one scaffold. The reaction conditions often include refluxing in a suitable solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into isoindoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, modulating their activity and potentially exerting antipsychotic effects. The compound may also inhibit the aggregation of beta-amyloid proteins, suggesting a role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A related compound with similar structural features but different reactivity and applications.
Phthalimide: Another structurally related compound used in various industrial and pharmaceutical applications.
Uniqueness
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one is unique due to its chiral alpha-methylbenzyl group, which imparts specific stereochemical properties and enhances its potential as a therapeutic agent. Its ability to interact with dopamine receptors and inhibit beta-amyloid aggregation distinguishes it from other isoindoline derivatives .
Properties
IUPAC Name |
2-[(1S)-1-phenylethyl]-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXLVBFNCNKYHU-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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